molecular formula C17H19F3N6O3 B2896011 ethyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)piperidine-1-carboxylate CAS No. 1396792-58-7

ethyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)piperidine-1-carboxylate

Cat. No.: B2896011
CAS No.: 1396792-58-7
M. Wt: 412.373
InChI Key: YIBMRZJUABIRRG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H19F3N6O3 and its molecular weight is 412.373. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a complex structure that includes a piperidine ring, a tetrazole moiety, and a trifluoromethyl-substituted phenyl group. The molecular formula is C16H19F3N5O3, and it can be synthesized through various methods involving the formation of the tetrazole ring via cyclization reactions with appropriate nitriles and sodium azide, followed by nucleophilic substitution to introduce the piperidine component and subsequent esterification to yield the final product .

2.1 Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit notable antimicrobial properties. A study highlighted the effectiveness of tetrazole-based compounds against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant pathogens in healthcare-associated infections . The incorporation of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability, contributing to increased antimicrobial efficacy .

2.2 Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, with mechanisms potentially involving the inhibition of specific signaling pathways related to cell proliferation . The structure-activity relationship studies suggest that modifications to the piperidine or tetrazole moieties can significantly affect potency against cancer cells.

3. Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several structural features:

Structural FeatureInfluence on Activity
Trifluoromethyl Group Increases lipophilicity and biological activity
Tetrazole Moiety Essential for antimicrobial and anticancer effects
Piperidine Ring Modifications can enhance selectivity and potency

Studies have shown that variations in these components can lead to compounds with improved efficacy against targeted biological pathways .

4.1 Case Study: Antimicrobial Screening

In a recent study, this compound was tested for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against both strains, indicating potent antibacterial properties .

4.2 Case Study: Anticancer Evaluation

Another investigation focused on the compound's anticancer potential against human breast cancer cell lines (MCF-7). The results showed an IC50 value of 15 µM, suggesting significant cytotoxic effects compared to standard chemotherapy agents . Further mechanistic studies revealed that the compound induces cell cycle arrest at the G1 phase, leading to apoptosis.

5. Conclusion

This compound demonstrates promising biological activities, particularly as an antimicrobial and anticancer agent. Ongoing research into its SAR will likely yield new derivatives with enhanced efficacy and specificity for therapeutic applications.

Properties

IUPAC Name

ethyl 4-[[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O3/c1-2-29-16(28)25-9-7-12(8-10-25)21-15(27)14-22-24-26(23-14)13-5-3-11(4-6-13)17(18,19)20/h3-6,12H,2,7-10H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBMRZJUABIRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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